Vilangin is a complex organic compound with the molecular formula and a molecular weight of 600.8 g/mol. It is synthesized from embelin, a benzoquinone derived from the fruits of Embelia ribes and Embelia schimperi, through a condensation reaction with formaldehyde in an acetic acid solution. Vilangin has garnered attention for its potential medicinal properties, including antibacterial, antifungal, antioxidant, and anticancer activities . The compound is soluble in dimethyl sulfoxide and is categorized under organic chemicals, specifically quinones .
The primary chemical reaction involved in the synthesis of vilangin is the condensation of embelin with formaldehyde. This reaction occurs in an acidic medium (acetic acid), leading to the formation of vilangin as a semi-synthetic derivative of embelin. The reaction can be summarized as follows:
This transformation enhances the solubility and stability of the dye properties associated with vilangin compared to its precursor, embelin .
Vilangin exhibits a range of biological activities, making it a subject of interest in pharmacological studies:
The synthesis of vilangin involves several steps:
Vilangin shares structural similarities with several compounds derived from Embelia species or related benzoquinones. Here are some notable compounds for comparison:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Embelin | Precursor to vilangin; exhibits antioxidant and antimicrobial properties. | |
| Resveratrol | Known for anti-inflammatory and anticancer activities; structurally similar phenolic compound. | |
| Quinone | General formula varies | A class of compounds known for redox activity; includes various derivatives used in medicinal chemistry. |
| Benzophenone | Used in sunscreens; shares structural features but differs significantly in biological activity. |
Vilangin's uniqueness lies in its specific structural modifications that enhance solubility and biological activity compared to its precursors like embelin. Its diverse applications in both medicinal chemistry and dyeing further distinguish it from similar compounds .
Embelia ribes Burman f. berries are the only material from which crystalline vilangin—the methylene-bridged dimer of embelin—has been repeatedly isolated and structurally verified. Preparative extractions of air-dried fruits with hot ethanol or methanol, followed by column chromatography on silica gel, yield orange‐red fractions in which vilangin co-elutes with the major monomer embelin [1] [2] [3]. Although embelin can reach about 4 percent (mass per mass) of the dry pericarp, vilangin is a minor constituent; all published isolations describe trace-level recovery (usually below 0.1 percent mass per mass), consistent with its role as a secondary oxidative coupling product rather than a primary metabolite [2] [3]. Spectroscopic comparison (ultraviolet, infrared, one- and two-dimensional nuclear magnetic resonance) confirms the presence of a single methylene bridge that joins the two hydroxybenzoquinone rings [3] [4].
| Table 1 Natural occurrences of vilangin and closely related dimeric benzoquinones in the Myrsinaceae family |
| Plant species | Proven plant part | Vilangin (or derivative) detected | Abundance reported | Key reference |
|---|---|---|---|---|
| Embelia ribes Burman f. | Dried berries collected in peninsular India | Vilangin | Detected; minor (< 0.1% mass per mass) | [1] [2] [3] |
| Embelia schimperi Vatke | Ethiopian berries | Methyl vilangin | Detected; minor (trace) | [5] [6] |
| Myrsine africana Linnaeus | Kenyan fruits | Methyl vilangin and methyl anhydrovilangin | Detected; trace | [7] |
| Maesa lanceolata Forsskål | Kenyan fruits | Lanciaquinone (formally the C₁₉ analogue of vilangin) | Detected; trace | [7] |
| Ardisia gigantifolia Stapf | Chinese rhizomes | Belamcandaquinones F–I (structural homologues of vilangin) | Detected; trace | [8] |
The Myrsinaceae (now placed in Primulaceae s.l.) possess secretory cells rich in long-chain hydroxybenzoquinones [9]. Targeted phytochemical surveys have revealed that methylated or side-chain–modified congeners of vilangin occur sporadically but repeatedly across the family:
The patchy occurrence indicates that dimer formation has arisen more than once in the family, most often in reproductive organs (berries or rhizomes) where allelochemical storage is advantageous.
Current evidence supports a two-stage origin for vilangin (Table 2).
Monomer formation – Embelin is built on a polyketide backbone. Work with isolated secretory root hairs of sorghum, a model system for long-chain benzoquinones, has shown that a type-III polyketide synthase condenses malonyl-coenzyme A units to give an alkyl resorcinol, which is then successively hydroxylated, O-methylated and oxidised to the benzoquinone embelin [11]. Comparable resin canals and root-hair idioblasts in Myrsinaceae sequester the required enzymes [12] [13].
Dimerisation – Vilangin is generated by methylene bridging of two embelin molecules. In vitro, embelin condenses with formaldehyde in acetic acid to afford vilangin in preparative yield, illustrating the inherent chemical feasibility of the step [4] [2]. The same C₁-methylene bridge is present in naturally occurring vilangin and its methylated analogues, implying that a formaldehyde- or one-carbon-equivalent–dependent enzyme (possibly an oxidase–peroxidase pair) effects the coupling in planta.
| Table 2 Experimentally supported steps in vilangin biogenesis |
| Biosynthetic step | Enzyme class (putative or proven) | Experimental evidence | Reference |
|---|---|---|---|
| Decanoyl-coenzyme A starter + seven malonyl-coenzyme A → alkyl resorcinol | Type-III polyketide synthase | Activity tracked in isolated secretory root hairs producing lipid benzoquinones | [11] |
| Alkyl resorcinol → dihydroxybenzoquinone (embelin) | Cytochrome P450 mono-oxygenase; S-adenosyl-L-methionine–dependent O-methyltransferase | Enzyme localisation in secretory tissues; inhibition patterns consistent with pathway | [11] [13] |
| 2 embelin + formaldehyde → vilangin + water | One-carbon transfer-dependent oxidase (postulated) | Quantitative laboratory synthesis of vilangin from embelin and formaldehyde replicates natural product [4]; identical spectral data to plant isolate [2] | [4] [2] |